6-(5-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
6-(5-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenes and indoles. This compound is characterized by the presence of a fluorine atom on the indole ring, a hydroxy group on the chromene ring, and two methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multi-step reactions. One common method involves the initial formation of the indole ring, followed by the introduction of the fluorine atom. The chromene ring is then synthesized and coupled with the indole derivative under specific reaction conditions. Common reagents used in these reactions include triethylamine, benzoyl chloride, and anhydrous THF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(5-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted indoles.
Scientific Research Applications
6-(5-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 6-(5-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its combined chromene and indole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14FNO3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-(5-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C19H14FNO3/c1-9-5-17(22)24-19-10(2)18(23)14(8-13(9)19)16-7-11-6-12(20)3-4-15(11)21-16/h3-8,21,23H,1-2H3 |
InChI Key |
NXEMVDMHBAWIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=C(N3)C=CC(=C4)F)O)C |
Origin of Product |
United States |
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